4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one
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Overview
Description
4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring and a chromenone structure
Mechanism of Action
Target of Action
The compound contains a moiety similar to hepes (4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid), which is a zwitterionic biological buffer . Biological buffers are crucial in maintaining the pH of biological systems, thereby playing a significant role in various biochemical reactions .
Mode of Action
Given its structural similarity to hepes, it may interact with its targets by providing a stable ph environment, which is essential for various biological and chemical reactions .
Action Environment
Environmental factors such as temperature, ionic strength, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the buffering capacity and efficacy of HEPES are known to be influenced by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce complex molecules . Additionally, the ring opening of aziridines under the action of N-nucleophiles is another viable method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar chromenone structure and exhibit comparable biological activities.
Perphenazine: Contains a piperazine ring and is used in medicinal chemistry.
Uniqueness
4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one is unique due to its specific combination of a piperazine ring and a chromenone structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-2-3-16-15(10-13)14(11-17(21)22-16)12-19-6-4-18(5-7-19)8-9-20/h2-3,10-11,20H,4-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJLLVPNPSFOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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